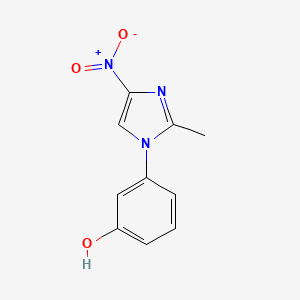
3-methyl-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-methyl-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-butanone" belongs to the class of organic compounds that incorporate benzothiazole, a bicyclic system consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been explored for their potential in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves cyclization reactions and modifications to introduce various substituents into the benzothiazole ring. For instance, Diels-Alder reactions have been utilized to synthesize compounds bearing the benzothiazole moiety under mild conditions, demonstrating high regio- and endo-selectivity (Samoto et al., 1995). Another method involves the rearrangement of pyrazolylylidene-pyranopyrazolone in the presence of o-aminothiophenol, showcasing a new approach for incorporating benzothiazole and pyrazole moieties (Chakib et al., 2019).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using techniques such as single-crystal X-ray crystallography. These studies reveal the conformation, bond lengths, and angles within the molecule, providing insights into the electronic and steric factors influencing its reactivity and properties. For example, an analysis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate highlighted the typical features of the benzothiazole unit and its molecular conformation (Aydin et al., 2002).
Chemical Reactions and Properties
Benzothiazole derivatives participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, influenced by the presence of electron-withdrawing or electron-donating groups on the benzothiazole ring. Their chemical properties are tailored by substituents, leading to compounds with desired reactivity patterns for further functionalization or application in synthesis.
Physical Properties Analysis
The physical properties of benzothiazole derivatives, including melting points, solubility, and thermal stability, are crucial for their practical applications. These properties depend on the molecular structure and substitution pattern on the benzothiazole core. Compounds with large π-conjugation systems exhibit higher thermal stability and potential for applications in materials science (Jingji, 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by the electronic nature of the benzothiazole ring and its substituents. Quantum chemical modeling and density functional theory (DFT) calculations can predict these properties, offering insights into the behavior of these compounds under various chemical conditions (Sheikhi & Shahab, 2017).
Propiedades
IUPAC Name |
(1E)-3-methyl-1-(3-methyl-1,3-benzothiazol-2-ylidene)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9(2)11(15)8-13-14(3)10-6-4-5-7-12(10)16-13/h4-9H,1-3H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBCUXLMZAUKJX-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C=C1N(C2=CC=CC=C2S1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C=C/1\N(C2=CC=CC=C2S1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-3-methyl-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-butanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one](/img/structure/B5648559.png)
![1-ethyl-5-oxo-N-[2-(2-phenoxyphenyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5648565.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclooctanamine](/img/structure/B5648589.png)
![6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5648591.png)

![(4aR*,8aR*)-2-[3-(dimethylamino)benzoyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5648600.png)
![6-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-1-methyl-1H-indole](/img/structure/B5648604.png)
![5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5648608.png)
![4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5648613.png)


![ethyl 4-({4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5648645.png)
![6-[3-isopropyl-5-(2H-1,2,3-triazol-2-ylmethyl)-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5648652.png)